- Preparation of intermediate for synthesizing linagliptin, China, , ,
Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- WLAZHMYDLUILKR-VIFPVBQESA-N
- AB3266
- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
- Y4777
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
- AS-44697
- SCHEMBL731800
- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
- 940890-90-4
- DTXSID40647332
- DB-290313
- AKOS015949188
- CS-M2448
- MFCD09953027
-
- MDL: MFCD09953027
- インチ: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
- InChIKey: WLAZHMYDLUILKR-VIFPVBQESA-N
- ほほえんだ: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.11404394g/mol
- どういたいしつりょう: 279.11404394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048801-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 98% | 100mg |
¥610.00 | 2024-04-24 | |
Chemenu | CM301314-5g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$482 | 2022-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97523-5G |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
¥ 2,303.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93130-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 100mg |
¥436.0 | 2021-09-07 | ||
Alichem | A129004473-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$689.00 | 2023-08-31 | |
abcr | AB448741-5 g |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate |
940890-90-4 | 5g |
€1,216.30 | 2023-02-18 | ||
Chemenu | CM301314-1g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$161 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 1g |
2420CNY | 2021-05-07 | |
eNovation Chemicals LLC | D320385-1kg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1kg |
$2980 | 2025-02-22 | |
abcr | AB448741-250mg |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; . |
940890-90-4 | 250mg |
€200.50 | 2025-02-20 |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 合成方法
ごうせいかいろ 1
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
ごうせいかいろ 2
1.2 Reagents: Water ; rt
- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
ごうせいかいろ 5
1.2 Solvents: Water ; rt
- Convenient preparation of optically pure 3-aryloxy-pyrrolidinesSynthetic Communications, 2008, 38(4), 517-524,
ごうせいかいろ 6
- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,
ごうせいかいろ 8
- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,
ごうせいかいろ 9
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
- BTK inhibitor and application, China, , ,
ごうせいかいろ 10
- Method for preparing Ibrutinib intermediate, China, , ,
ごうせいかいろ 11
- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitorMedChemComm, 2014, 5(12), 1879-1886,
ごうせいかいろ 13
- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 15
1.2 Reagents: Water
- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,
ごうせいかいろ 16
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 17
- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate (CAS No. 940890-90-4)
Tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate, identified by its CAS number 940890-90-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The significance of this compound lies in its chiral center, specifically at the 3-position of the piperidine ring, which imparts stereospecificity to its interactions with biological targets. This stereochemical property is crucial in drug design, as it can significantly influence the efficacy and selectivity of a drug candidate. The presence of a tert-butyl group and a methylsulfonyl group further enhances the compound's molecular complexity, contributing to its potential as a building block for more sophisticated drug molecules.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. Piperidine derivatives have been extensively studied for their role in modulating various physiological processes, including neurotransmitter activity, inflammation, and enzyme inhibition. The compound tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has been explored in several preclinical studies for its potential applications in treating neurological disorders, pain management, and other inflammatory conditions.
One of the most compelling aspects of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic needs. For instance, researchers have utilized this compound to develop novel ligands for G-protein coupled receptors (GPCRs), which are essential targets for many drugs used to treat conditions such as hypertension, diabetes, and psychiatric disorders.
The synthesis of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate involves sophisticated organic chemistry techniques, including stereoselective reactions and protective group strategies. The process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient production methods, making this compound more accessible for research and development purposes.
Recent studies have highlighted the potential of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of this compound make it an attractive candidate for such applications.
The pharmacological profile of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has been thoroughly investigated in various preclinical models. These studies have demonstrated its ability to interact with multiple biological targets, including enzymes and receptors involved in pain perception and inflammation. The compound's ability to modulate these pathways suggests its potential as a lead compound for the development of new drugs targeting chronic pain conditions.
In addition to its therapeutic potential, tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has also been explored for its role in chemical biology research. Its well-defined structure and stereochemistry make it an ideal tool for studying enzyme mechanisms and binding interactions. By using this compound as a probe, researchers can gain insights into the function of key biological molecules, which can accelerate the discovery of new therapeutic agents.
The future prospects for tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield novel derivatives with enhanced properties. Furthermore, advancements in computational chemistry and artificial intelligence are likely to play a significant role in optimizing the synthesis and design of new piperidine-based compounds.
In conclusion, tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate (CAS No. 940890-90-4) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable intermediate for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.
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